

# Spectroscopic Profile of (S)-(+)-1-Benzyl-3-aminopyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: (S)-(+)-1-Benzyl-3-aminopyrrolidine

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This technical guide provides a comprehensive overview of the available spectroscopic data for the chiral amine **(S)-(+)-1-Benzyl-3-aminopyrrolidine**. This compound is of interest in medicinal chemistry and drug development due to its pyrrolidine scaffold, a common motif in many biologically active molecules. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and use in research and development.

## Molecular Structure and Properties

- IUPAC Name: (3S)-1-benzylpyrrolidin-3-amine
- Molecular Formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>[\[1\]](#)
- Molecular Weight: 176.26 g/mol [\[1\]](#)
- CAS Number: 114715-38-7[\[2\]](#)

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(S)-(+)-1-Benzyl-3-aminopyrrolidine** are not readily available in the public domain. However, based on the known structure and spectroscopic principles, the expected chemical shifts are outlined below. These predictions are informed by data from analogous structures and general chemical shift tables.

Expected  $^1\text{H}$  NMR Chemical Shifts ( $\text{CDCl}_3$ ):

Protons	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic ( $\text{C}_6\text{H}_5$ )	7.20 - 7.40	Multiplet	5H
Benzylic ( $\text{CH}_2$ )	~3.60	Singlet	2H
Pyrrolidine $\text{CH}-\text{NH}_2$	2.80 - 3.20	Multiplet	1H
Pyrrolidine $\text{CH}_2$ (adjacent to N)	2.50 - 2.90	Multiplet	2H
Pyrrolidine $\text{CH}_2$	2.20 - 2.60	Multiplet	2H
Pyrrolidine $\text{CH}_2$	1.60 - 2.00	Multiplet	2H
Amine ( $\text{NH}_2$ )	1.50 - 2.50	Broad Singlet	2H

Expected  $^{13}\text{C}$  NMR Chemical Shifts ( $\text{CDCl}_3$ ):

Carbon	Expected Chemical Shift (ppm)
Aromatic (C <sub>6</sub> H <sub>5</sub> , quaternary)	138 - 140
Aromatic (C <sub>6</sub> H <sub>5</sub> )	128 - 130
Aromatic (C <sub>6</sub> H <sub>5</sub> )	127 - 129
Aromatic (C <sub>6</sub> H <sub>5</sub> )	126 - 128
Benzylic (CH <sub>2</sub> )	60 - 65
Pyrrolidine CH-NH <sub>2</sub>	50 - 55
Pyrrolidine CH <sub>2</sub> (adjacent to N)	55 - 60
Pyrrolidine CH <sub>2</sub>	30 - 35

## Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the Attenuated Total Reflectance (ATR) IR spectrum of **(S)-(+)-1-Benzyl-3-aminopyrrolidine**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (primary amine)
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2800	Medium	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1495, 1450	Medium	C=C stretch (aromatic ring)
1250 - 1020	Medium	C-N stretch (aliphatic amine)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

The mass spectrum of the enantiomer, (3R)-(-)-1-Benzyl-3-aminopyrrolidine, is available and is expected to be identical to that of the (S)-enantiomer. The key fragmentation patterns are presented below.

m/z	Relative Intensity	Assignment
176	Moderate	$[M]^+$ (Molecular Ion)
91	High	$[C_7H_7]^+$ (Tropylium ion, from cleavage of the benzyl group)
85	Moderate	$[M - C_7H_7]^+$ (Loss of benzyl group)

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a 5 mm NMR tube.
- $^1H$  NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- $^{13}C$  NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the  $^{13}C$  isotope.

### FT-IR Spectroscopy

- Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.
- Data Acquisition: Record the spectrum over the range of  $4000-400\text{ cm}^{-1}$ . A background spectrum of the clean crystal should be recorded prior to the sample measurement.

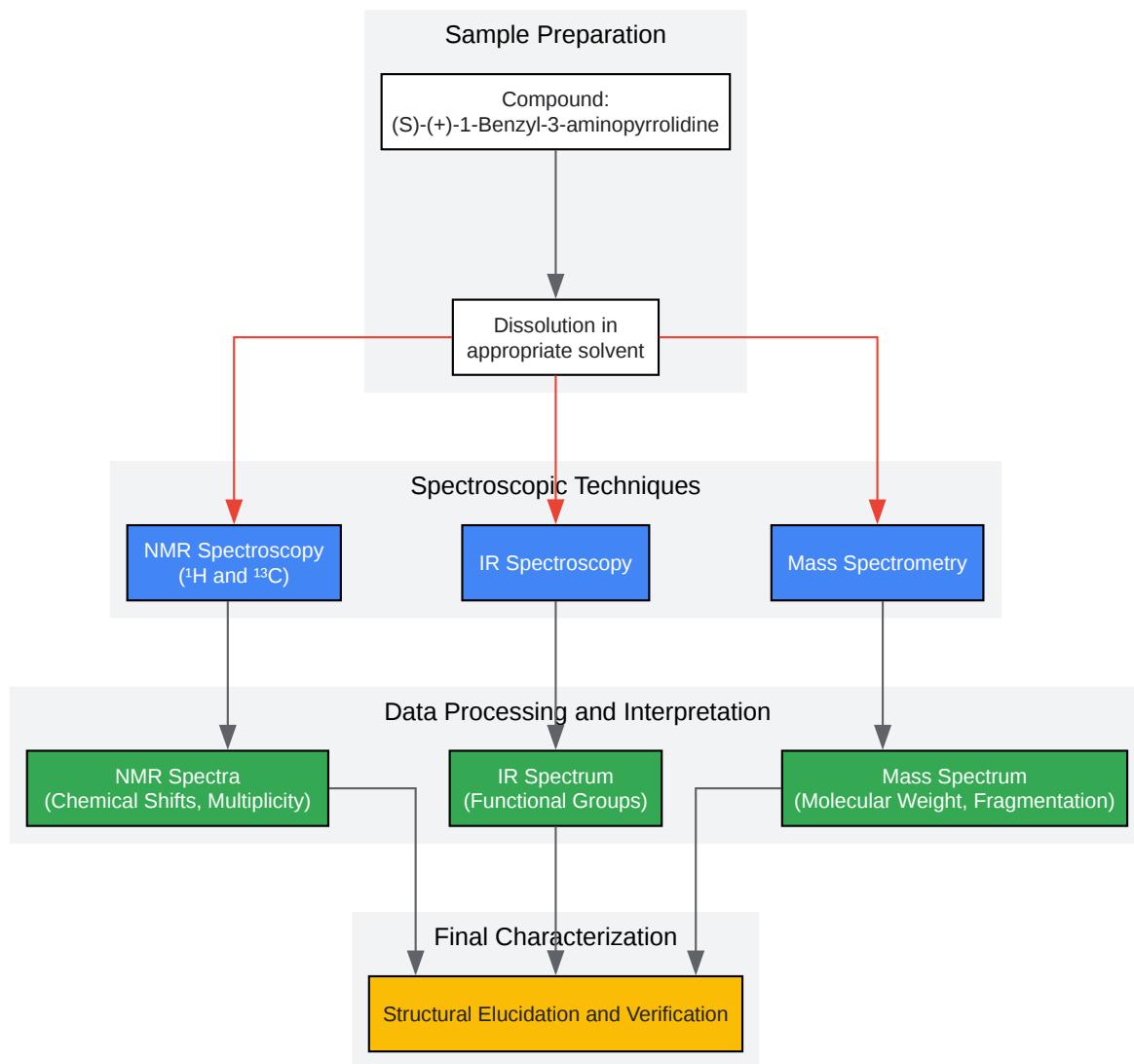
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over a relevant m/z range.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+)-1-Benzyl-3-aminopyrrolidine**.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of (S)-(+)-1-Benzyl-3-aminopyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054223#spectroscopic-data-for-s-1-benzyl-3-aminopyrrolidine-nmr-ir-ms]

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